An In-depth Technical Guide to Glutathione Disulfide-13C4,15N2 for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Glutathione Disulfide-13C4,15N2 for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Disulfide-13C4,15N2 is a stable isotope-labeled form of Glutathione Disulfide (GSSG), the oxidized form of the ubiquitous antioxidant, glutathione (GSH). This isotopically labeled internal standard is an indispensable tool in biomedical research and drug development, particularly for the accurate quantification of GSSG in biological matrices using mass spectrometry. Its use is critical for assessing oxidative stress, a key factor in the pathophysiology of numerous diseases and a common mechanism of drug-induced toxicity. This guide provides a comprehensive overview of Glutathione Disulfide-13C4,15N2, including its properties, applications, and detailed experimental protocols.
Core Concepts and Chemical Properties
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it exists in both a reduced (GSH) and an oxidized disulfide (GSSG) form. The ratio of GSH to GSSG is a primary indicator of the cellular redox state. Under conditions of oxidative stress, GSH is consumed to neutralize reactive oxygen species (ROS), leading to an increase in the concentration of GSSG.
Glutathione Disulfide-13C4,15N2 is structurally identical to endogenous GSSG, with the exception of the incorporation of four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. This mass difference allows for its differentiation from the endogenous GSSG by a mass spectrometer, while its identical chemical and physical properties ensure that it behaves in the same manner during sample preparation and analysis.
| Property | Value |
| Molecular Formula | C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂ |
| Molecular Weight | ~618.59 g/mol |
| CAS Number (Labeled) | 1416898-83-3 |
| Appearance | White to off-white solid |
| Primary Application | Internal standard for mass spectrometry |
Experimental Protocols: Quantification of GSSG using LC-MS/MS
The accurate measurement of GSSG is challenging due to the high abundance of GSH, which can artificially oxidize to GSSG during sample preparation. The use of Glutathione Disulfide-13C4,15N2 as an internal standard, coupled with appropriate sample handling, is essential for reliable quantification.
Sample Preparation
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Cell or Tissue Lysis: Homogenize cells or tissues in a buffer containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to prevent the auto-oxidation of GSH. A typical buffer would be a phosphate-buffered saline (PBS) solution containing 5-10 mM NEM.
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Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to sample).
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Internal Standard Spiking: Add a known concentration of Glutathione Disulfide-13C4,15N2 to the sample.
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Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
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Chromatographic Separation:
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
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Gradient: A gradient elution is typically employed to separate GSSG from other matrix components.
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Mass Spectrometry Detection:
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Ionization Mode: Positive electrospray ionization (ESI+).
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Endogenous GSSG: m/z 613.2 → 355.2
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Glutathione Disulfide-13C4,15N2: m/z 619.2 → 361.2
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Data Analysis and Quantification
The concentration of endogenous GSSG is determined by comparing the peak area ratio of the endogenous GSSG to the Glutathione Disulfide-13C4,15N2 internal standard against a calibration curve.
Quantitative Data from Validated Methods
The following table summarizes typical performance characteristics of LC-MS/MS methods for GSSG quantification using a labeled internal standard.
| Parameter | Typical Value | Reference |
| Lower Limit of Detection (LLOD) | 0.1 µM | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µM - 1.5 µM | [1] |
| Linearity (R²) | > 0.99 | [2] |
| Intra-assay Precision (CV%) | 3.1 - 4.3% | [1] |
| Inter-assay Precision (CV%) | 3.1 - 4.3% | [1] |
| Accuracy/Recovery | 95 - 101% | [1] |
Signaling Pathways and Experimental Workflows
The measurement of the GSH/GSSG ratio is crucial for understanding cellular signaling in response to oxidative stress.
De Novo Glutathione Synthesis Workflow
The synthesis of glutathione is a two-step enzymatic process that is essential for maintaining the cellular glutathione pool.
Caption: De Novo synthesis of reduced glutathione (GSH).
Glutathione Redox Cycling and Oxidative Stress
Under oxidative stress, GSH is oxidized to GSSG. The regeneration of GSH is catalyzed by glutathione reductase.
Caption: The glutathione redox cycle under oxidative stress.
Nrf2 Signaling Pathway in Response to Oxidative Stress
An increased GSSG/GSH ratio is a key signal that activates the Nrf2 transcription factor, leading to the expression of antioxidant genes.
Caption: Activation of the Nrf2 signaling pathway.
Applications in Drug Development
The quantification of GSSG using Glutathione Disulfide-13C4,15N2 is a critical tool in drug development for several reasons:
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Assessing Drug-Induced Oxidative Stress: Many drug candidates can induce oxidative stress as a mechanism of toxicity. Measuring the GSSG/GSH ratio in preclinical models can help identify and de-risk compounds with this liability early in development.[3]
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Biomarker of Hepatotoxicity: An elevated GSSG/GSH ratio is a sensitive biomarker of drug-induced liver injury (DILI).[4]
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Evaluating Antioxidant Therapies: For the development of drugs aimed at mitigating oxidative stress, accurate measurement of GSSG is essential to demonstrate the pharmacodynamic effect and efficacy of the therapeutic agent.
Glutathione Disulfide-13C4,15N2 is a vital tool for researchers, scientists, and drug development professionals. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of GSSG, a critical biomarker of oxidative stress. The methodologies and applications outlined in this guide provide a framework for the robust assessment of cellular redox status, contributing to a deeper understanding of disease mechanisms and facilitating the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Glutathione reduced-13C2,15N | 815610-65-2 | Benchchem [benchchem.com]
